5,6-Dichloroisoquinoline
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Overview
Description
5,6-Dichloroisoquinoline: is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,6-Dichloroisoquinoline can be synthesized through various methods. One common approach involves the chlorination of isoquinoline derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures
Major Products Formed:
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of partially or fully reduced isoquinoline derivatives.
Substitution: Formation of amino or thio-substituted isoquinoline derivatives
Scientific Research Applications
Chemistry: 5,6-Dichloroisoquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with biological macromolecules, influencing various biochemical pathways .
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities. They are also explored as potential candidates for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of materials with specific functional attributes .
Mechanism of Action
The mechanism of action of 5,6-Dichloroisoquinoline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
6-Bromo-1,3-dichloroisoquinoline: This compound shares a similar structure but has a bromine atom at the 6 position instead of chlorine.
6,7-Dichloroisoquinoline: Another closely related compound with chlorine atoms at the 6 and 7 positions.
Uniqueness: 5,6-Dichloroisoquinoline is unique due to the specific positioning of chlorine atoms at the 5 and 6 positions, which can influence its reactivity and interaction with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C9H5Cl2N |
---|---|
Molecular Weight |
198.05 g/mol |
IUPAC Name |
5,6-dichloroisoquinoline |
InChI |
InChI=1S/C9H5Cl2N/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H |
InChI Key |
YQOQIIPDWAGIPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)Cl)Cl |
Origin of Product |
United States |
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